molecular formula C14H11N3O4S B2872731 N-(furan-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide CAS No. 1421507-95-0

N-(furan-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Cat. No.: B2872731
CAS No.: 1421507-95-0
M. Wt: 317.32
InChI Key: LGDCHDJLNOIPSQ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as furan-2-ylmethylamine and thiophene-3-carboxylic acid. These intermediates are then subjected to amide coupling reactions, cyclization, and other transformations under controlled conditions to yield the final product. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as DMAP or TEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide
  • N-(furan-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
  • N-(furan-2-ylmethyl)-2-(thiophene-3-carboxamido)thiazole-4-carboxamide

Uniqueness

N-(furan-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide stands out due to its specific arrangement of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. This uniqueness can make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c18-12(9-3-5-22-8-9)17-14-16-11(7-21-14)13(19)15-6-10-2-1-4-20-10/h1-5,7-8H,6H2,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDCHDJLNOIPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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